![molecular formula C11H8F6O4 B2595794 3,5-Bis(2,2,2-trifluoroethoxy)benzoic acid CAS No. 35480-55-8](/img/structure/B2595794.png)
3,5-Bis(2,2,2-trifluoroethoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(2,2,2-trifluoroethoxy)benzoic acid is a chemical compound with the CAS Number: 35480-55-8 . It has a molecular weight of 318.17 and its IUPAC name is 3,5-bis(2,2,2-trifluoroethoxy)benzoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3,5-Bis(2,2,2-trifluoroethoxy)benzoic acid is1S/C11H8F6O4/c12-10(13,14)4-20-7-1-6(9(18)19)2-8(3-7)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19)
. This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
3,5-Bis(2,2,2-trifluoroethoxy)benzoic acid is a white to off-white solid . and is typically stored at room temperature .Aplicaciones Científicas De Investigación
Chemical Properties and Storage
“3,5-Bis(2,2,2-trifluoroethoxy)benzoic acid” is a chemical compound with the CAS Number: 35480-55-8 . It has a molecular weight of 318.17 . This compound is typically stored at room temperature and is available in powder form .
Synthesis of Derivatives
This compound has been used in the synthesis of new 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3-acetyl-2-aryl-2H/methyl derivatives . These derivatives were synthesized through a multistep reaction sequence, which involved the condensation of various aldehydes and acetophenones with the laboratory-synthesized acid hydrazide .
Anti-Cancer Applications
The synthesized 1,3,4-oxadiazole derivatives have been investigated for their anti-cancer properties . Molecular docking experiments were performed on these compounds to examine their dynamic behavior at the binding site of the protein .
Anti-Diabetic Applications
The 1,3,4-Oxadiazole derivatives have also been studied for their anti-diabetic properties . Genetically modified diabetic Drosophila melanogaster flies were used to evaluate these properties .
In Silico Studies
In silico studies, including molecular dynamic simulations, have been conducted on these compounds . These studies help in understanding the interaction of these compounds with biological targets.
ADMET Prediction
ADMET (chemical absorption, distribution, metabolism, excretion, and toxicity) prediction has been performed on these compounds . Most of the synthesized compounds follow Lipinski’s rule of 5, which is a rule of thumb to evaluate druglikeness .
Safety and Hazards
The compound is considered hazardous and has been assigned the GHS07 pictogram . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, wearing suitable protective equipment, and washing hands and face thoroughly after handling .
Mecanismo De Acción
Target of Action
It is known that similar compounds interact with various proteins and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets through hydrophobic interactions .
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s molecular weight (31817) suggests that it may have good bioavailability .
Result of Action
It is known that similar compounds can have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Bis(2,2,2-trifluoroethoxy)benzoic acid. For instance, the compound’s stability may be affected by temperature and humidity .
Propiedades
IUPAC Name |
3,5-bis(2,2,2-trifluoroethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O4/c12-10(13,14)4-20-7-1-6(9(18)19)2-8(3-7)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVBKGSAPRNFGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OCC(F)(F)F)OCC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(2,2,2-trifluoroethoxy)benzoic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.